molecular formula C13H12O5 B1268656 [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 160600-35-1

[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B1268656
CAS No.: 160600-35-1
M. Wt: 248.23 g/mol
InChI Key: UUOBHEVDLOLOHB-UHFFFAOYSA-N
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Description

[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a synthetically designed coumarin derivative of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to a class of molecules known for their diverse biological activities. Recent scientific investigations into closely related structural analogs have highlighted the potential of such compounds as valuable scaffolds for developing targeted cancer therapies. Preliminary research on similar coumarin-based compounds indicates promising cytotoxic activity against challenging cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231) . The core research value of this chemical series lies in its potential for dual kinase inhibition . A leading compound in this class was identified as a potent dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and PI3Kβ, key drivers in cancer cell proliferation and survival . The proposed mechanism of action involves inducing cell cycle arrest and activating both intrinsic and extrinsic apoptotic pathways in cancer cells by specifically targeting the EGFR/PI3K/Akt/mTOR signaling axis . Beyond oncology, coumarin derivatives are also extensively studied for their anti-inflammatory properties. Related compounds have demonstrated efficacy in modulating pro-inflammatory pathways, such as the AKT/mTOR and Nrf2/HO-1 signaling cascades, and downregulating critical mediators like NF-kβ and TNF-α in LPS-induced macrophages . Furthermore, certain coumarin derivatives exhibit notable antibacterial activities, with structure-activity relationship (SAR) studies indicating that substitutions at the C-3 and C-4 positions of the coumarin nucleus are often critical for this activity . Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives, such as hydrazide-hydrazones, thiosemicarbazides, and various heterocyclic hybrids, to further explore structure-activity relationships and optimize potency . The molecular formula is C13H12O5 . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-5-12(16)18-13-8(2)10(4-3-9(7)13)17-6-11(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOBHEVDLOLOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358655
Record name [(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
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Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160600-35-1
Record name 2-[(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
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Record name [(4,8-Dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of 4,8-dimethyl-7-hydroxycoumarin with chloroacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide or acetone to achieve the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for esterification or amidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various esters or amides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has been studied for its potential therapeutic effects. Research indicates that compounds related to this structure exhibit anti-inflammatory and antioxidant properties. These attributes make it a candidate for developing new pharmaceuticals targeting chronic inflammatory diseases and oxidative stress-related conditions.

Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromenone compounds possess significant anti-inflammatory effects in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting that this compound could play a role in similar therapeutic pathways.

2. Material Science
The compound is also explored for its applications in material science, particularly in the synthesis of polymers and nanomaterials. Its unique structural properties enable it to function as a building block for creating advanced materials with specific functionalities.

Case Study: Polymer Synthesis
Research published in Materials Science & Engineering highlighted the use of this compound in synthesizing biodegradable polymers. The study showed that incorporating this compound into polymer matrices improved mechanical properties and degradation rates, making it suitable for environmentally friendly applications.

3. Analytical Chemistry
In analytical chemistry, this compound has been utilized as a reagent in various analytical techniques. Its ability to form stable complexes with metal ions makes it valuable for detecting trace metals in environmental samples.

Case Study: Metal Ion Detection
A research article in Analytical Chemistry discussed the development of a colorimetric sensor based on this compound for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, demonstrating the compound's utility in environmental monitoring.

Mechanism of Action

The mechanism of action of [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can be compared with other coumarin derivatives such as:

    4-methylumbelliferone: Known for its use as a fluorescent probe and in the study of hyaluronan synthesis.

    Warfarin: A well-known anticoagulant used in the prevention of blood clots.

    Esculetin: Exhibits antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.

Biological Activity

[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, with the chemical formula C13H12O5 and CAS number 160600-35-1, is a compound belonging to the class of coumarin derivatives. This article aims to explore its biological activities, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C13H12O5
  • Molecular Weight: 248.23 g/mol
  • IUPAC Name: this compound
  • Physical Form: Solid

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

2. Anticancer Properties

Several studies have highlighted the potential of coumarin derivatives in cancer therapy. For instance, compounds with structural similarities have been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. The anticancer efficacy is often linked to their ability to inhibit specific kinases involved in tumor growth .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have reported that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses .

Research Findings

Biological ActivityMechanism of ActionReferences
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryInhibition of NF-kB activation

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial effects of coumarins demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .
  • Cancer Research : In a preclinical model assessing the anticancer potential of coumarin derivatives, this compound was shown to significantly reduce tumor size in xenograft models. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Inflammation Model : A study examining the anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages found that treatment with this compound led to a marked decrease in tumor necrosis factor-alpha (TNF-alpha) levels, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the key steps for synthesizing [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid?

Q. How is the molecular structure of this compound validated?

X-ray crystallography using SHELXL or WinGX software confirms the structure. For example, ethyl ester analogs (e.g., Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate) show planar coumarin cores with bond lengths of 1.364 Å (C-O) and 1.455 Å (O-CH₂) . NMR (¹H/¹³C) and HRMS further validate substituent positions and purity .

Q. What purity standards are reported for this compound?

Commercial and synthesized batches typically achieve ≥95% purity, verified via HPLC or LC-MS. CAS 24919-40-2 (C₁₄H₁₄O₅) is a registered identifier with EN300-302365 certification .

Advanced Research Questions

Q. How can synthetic yield be optimized for derivatives of this compound?

Advanced methods include microwave-assisted synthesis (reducing reaction time from 10 hr to 2 hr) or ionic liquid catalysts, improving yields to >90%. Multicomponent reactions (e.g., using Meldrum’s acid) enable functionalization at the 3-position .

Q. How to resolve contradictions in crystallographic data for coumarin derivatives?

Discrepancies in bond angles or torsional strains (e.g., deviations >5° from ideal geometry) are addressed by refining data with SHELXL’s TWIN/BASF commands. For example, anisotropic displacement parameters (ADPs) reduce R-factor residuals to <0.05 .

Q. What computational tools predict biological activity of this compound?

Q. How does substituent variation affect spectroscopic properties?

Methyl groups at 4,8-positions deshield aromatic protons (δ 7.2–7.5 ppm in ¹H NMR). The carbonyl (C=O) stretch appears at 1720 cm⁻¹ in IR, while the acetic acid moiety shows a broad O-H stretch at 2500–3000 cm⁻¹ .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement (λ = 0.71073 Å, Mo-Kα radiation) .
  • Synthesis : Employ inert atmosphere (N₂/Ar) to prevent oxidation of the coumarin core .
  • Bioactivity Assays : Follow CLSI guidelines for MIC testing against Gram-positive/negative pathogens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Reactant of Route 2
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[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

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